molecular formula C13H15ClN4O B2606832 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide CAS No. 2248855-09-4

2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide

Katalognummer B2606832
CAS-Nummer: 2248855-09-4
Molekulargewicht: 278.74
InChI-Schlüssel: DQKAJQJWWIPOQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide, also known as CM-157, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide is not yet fully understood, but it is believed to act on the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, apoptosis, and neuroprotection. 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has been shown to increase the expression of the sigma-1 receptor and modulate its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and neuroinflammation, 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has also been shown to reduce oxidative stress and improve mitochondrial function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide is that it has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation is that there is currently limited information available on its pharmacokinetics and pharmacodynamics, which may make it challenging to design and interpret experiments.

Zukünftige Richtungen

There are several potential future directions for research on 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which may have even greater therapeutic potential. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide, as well as its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide in humans, which will be an important step towards its potential use as a therapeutic agent for neurodegenerative diseases.
In conclusion, 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide is a novel compound that has shown promise as a potential therapeutic agent for neurodegenerative diseases. While there is still much to learn about its mechanism of action and potential applications, the preclinical studies conducted so far suggest that it may have significant neuroprotective effects. Further research is needed to fully understand the potential of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide and to develop it into a safe and effective therapeutic agent.

Synthesemethoden

The synthesis of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide involves the reaction of 6-chloro-4-methylquinoxaline-2-carboxylic acid with cyanomethylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide. This synthesis method has been described in detail in a patent application filed by the inventors of 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In preclinical studies, 2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

Eigenschaften

IUPAC Name

2-(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c1-17-6-7-18(9-13(19)16-5-4-15)11-3-2-10(14)8-12(11)17/h2-3,8H,5-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKAJQJWWIPOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)Cl)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-(cyanomethyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.